Cas no 68500-34-5 (4-hydrazinyl-7-methylquinoline)

4-hydrazinyl-7-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 4-Hydrazino-7-methylquinoline
- 4-hydrazinyl-7-methylquinoline
- (7-methylquinolin-4-yl)hydrazine
- 7-methyl-4-quinolylhydrazine
- 7-Methyl-chinol-4-ylhydrazin
- AKOS005169881
- EN300-110536
- 68500-34-5
- DTXSID60498469
-
- インチ: InChI=1S/C10H11N3/c1-7-2-3-8-9(13-11)4-5-12-10(8)6-7/h2-6H,11H2,1H3,(H,12,13)
- InChIKey: UCXZZGTXWNNKQI-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=NC=CC(=C2C=C1)NN
計算された属性
- せいみつぶんしりょう: 173.09500
- どういたいしつりょう: 173.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 50.9Ų
じっけんとくせい
- PSA: 50.94000
- LogP: 2.60210
4-hydrazinyl-7-methylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-110536-0.5g |
4-hydrazinyl-7-methylquinoline |
68500-34-5 | 95% | 0.5g |
$320.0 | 2023-10-27 | |
Enamine | EN300-110536-5.0g |
4-hydrazinyl-7-methylquinoline |
68500-34-5 | 5g |
$1240.0 | 2023-06-10 | ||
Enamine | EN300-110536-0.1g |
4-hydrazinyl-7-methylquinoline |
68500-34-5 | 95% | 0.1g |
$120.0 | 2023-10-27 | |
Enamine | EN300-110536-5g |
4-hydrazinyl-7-methylquinoline |
68500-34-5 | 95% | 5g |
$1240.0 | 2023-10-27 | |
Enamine | EN300-110536-10g |
4-hydrazinyl-7-methylquinoline |
68500-34-5 | 95% | 10g |
$1839.0 | 2023-10-27 | |
Enamine | EN300-110536-2.5g |
4-hydrazinyl-7-methylquinoline |
68500-34-5 | 95% | 2.5g |
$838.0 | 2023-10-27 | |
Enamine | EN300-110536-10.0g |
4-hydrazinyl-7-methylquinoline |
68500-34-5 | 10g |
$1839.0 | 2023-06-10 | ||
Enamine | EN300-110536-1.0g |
4-hydrazinyl-7-methylquinoline |
68500-34-5 | 1g |
$428.0 | 2023-06-10 | ||
Enamine | EN300-110536-0.25g |
4-hydrazinyl-7-methylquinoline |
68500-34-5 | 95% | 0.25g |
$172.0 | 2023-10-27 | |
Enamine | EN300-110536-0.05g |
4-hydrazinyl-7-methylquinoline |
68500-34-5 | 95% | 0.05g |
$81.0 | 2023-10-27 |
4-hydrazinyl-7-methylquinoline 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
4-hydrazinyl-7-methylquinolineに関する追加情報
Professional Introduction to 4-hydrazinyl-7-methylquinoline (CAS No. 68500-34-5)
4-hydrazinyl-7-methylquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 68500-34-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The structural features of 4-hydrazinyl-7-methylquinoline, particularly the presence of a hydrazine moiety at the 4-position and a methyl group at the 7-position of the quinoline core, contribute to its unique chemical properties and biological functions.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs, such as chloroquine and quinine, being derived from this class of compounds. These drugs have been instrumental in treating various diseases, including malaria and certain types of parasitic infections. The introduction of functional groups like hydrazine and methyl groups into the quinoline structure can modulate its pharmacological properties, leading to novel bioactivities that may be exploited for therapeutic purposes.
In recent years, there has been a surge in research focused on quinoline derivatives due to their potential applications in drug discovery. Specifically, 4-hydrazinyl-7-methylquinoline has been studied for its potential role in modulating biological pathways associated with inflammation, cancer, and infectious diseases. The hydrazine group in this compound can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are often exploited in the synthesis of more complex molecules.
One of the most promising areas of research involving 4-hydrazinyl-7-methylquinoline is its investigation as a potential antitumor agent. Studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines by interfering with key cellular processes such as DNA replication, cell cycle progression, and apoptosis. The presence of the hydrazine group may enhance these effects by allowing for covalent binding to biological targets or by facilitating interactions with enzymes involved in cancer-related signaling pathways.
Additionally, 4-hydrazinyl-7-methylquinoline has been explored for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against a wide range of microorganisms, including bacteria, fungi, and parasites. The hydrazine moiety may contribute to this activity by disrupting essential microbial processes or by generating reactive species that damage microbial cell membranes. This makes 4-hydrazinyl-7-methylquinoline a promising candidate for developing new antimicrobial agents to combat drug-resistant infections.
The synthesis of 4-hydrazinyl-7-methylquinoline typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating further research and development.
In terms of pharmacokinetic properties, 4-hydrazinyl-7-methylquinoline exhibits moderate solubility in water and organic solvents, which is favorable for formulation into various dosage forms. Its bioavailability can be influenced by factors such as pH, presence of food in the gastrointestinal tract, and metabolic enzymes. Understanding these properties is crucial for optimizing therapeutic efficacy and minimizing side effects when developing drug candidates based on this compound.
Recent preclinical studies have provided valuable insights into the pharmacological profile of 4-hydrazinyl-7-methylquinoline. These studies have demonstrated its ability to inhibit specific enzymes and receptors involved in disease pathogenesis. For example, researchers have observed that this compound can block the activity of certain kinases implicated in cancer progression or interfere with viral replication mechanisms in infected cells. Such findings highlight the potential therapeutic applications of 4-hydrazinyl-7-methylquinoline across multiple disease areas.
The development of novel drug candidates often involves structural optimization to improve potency, selectivity, and pharmacokinetic properties. By modifying different parts of the quinoline core or introducing additional functional groups like hydrazine or methyl, chemists can fine-tune the biological activity of compounds like 4-hydrazinyl-7-methylquinoline. This iterative process often leads to the discovery of more effective drugs with improved safety profiles.
Future research directions for 4-hydrazinyl-7-methylquinoline may include exploring its mechanism of action in greater detail and investigating its potential as a lead compound for drug development programs. Computational modeling techniques can be employed to predict how this compound interacts with biological targets at the molecular level. Additionally, clinical trials may be conducted to evaluate its safety and efficacy in human patients suffering from specific diseases.
In conclusion,4-hydrazinyl-7-methylquinoline (CAS No. 68500-34-5) is a versatile heterocyclic compound with significant potential in pharmaceutical applications. Its unique structural features enable it to interact with various biological targets, making it a valuable candidate for developing new drugs targeting cancer, infections, and other diseases. Continued research into this compound promises to yield further insights into its therapeutic capabilities and may lead to innovative treatments for unmet medical needs.
68500-34-5 (4-hydrazinyl-7-methylquinoline) 関連製品
- 2228471-42-7(4-hydroxy-1-(2-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)
- 2097932-95-9(3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide)
- 1091089-59-6(1-(4-methoxyphenyl)-4-4-(4-methoxyphenyl)oxane-4-carbonylpiperazine)
- 1807004-85-8(2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)
- 844830-71-3(8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one)
- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)
- 881673-56-9(1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester)
- 10154-72-0(Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)
- 1849345-83-0(N-(butan-2-yl)-2,2-dimethylthietan-3-amine)
- 13315-71-4(2,4-Dimethyl a-Carboline)



